molecular formula C6H10N4O B13098616 N-Propyl-1H-1,2,4-triazole-1-carboxamide

N-Propyl-1H-1,2,4-triazole-1-carboxamide

Cat. No.: B13098616
M. Wt: 154.17 g/mol
InChI Key: VSTBYCBDUJLIHZ-UHFFFAOYSA-N
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Description

N-Propyl-1H-1,2,4-triazole-1-carboxamide is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-1H-1,2,4-triazole-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of propylamine with 1,2,4-triazole-3-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Propyl-1H-1,2,4-triazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Propyl-1H-1,2,4-triazole-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Propyl-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This can lead to the inhibition of enzyme-catalyzed reactions, which is beneficial in the treatment of diseases where enzyme activity is dysregulated. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its inhibitory activity .

Comparison with Similar Compounds

    1,2,3-Triazole: Another isomer of triazole with similar chemical properties but different biological activities.

    1,2,4-Triazole-3-carboxamide: A closely related compound with a different substitution pattern, leading to variations in its chemical reactivity and biological activity.

    1,2,4-Triazole-5-carboxamide: Another derivative with distinct properties and applications.

Uniqueness: N-Propyl-1H-1,2,4-triazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group and carboxamide functionality contribute to its versatility in various chemical reactions and its potential as a pharmacologically active compound .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

N-propyl-1,2,4-triazole-1-carboxamide

InChI

InChI=1S/C6H10N4O/c1-2-3-8-6(11)10-5-7-4-9-10/h4-5H,2-3H2,1H3,(H,8,11)

InChI Key

VSTBYCBDUJLIHZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N1C=NC=N1

Origin of Product

United States

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